![molecular formula C6H6N4 B12964798 4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12964798.png)
4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate diazo compound, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
科学的研究の応用
4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 1,2,4-Triazolo[3,4-b]pyridine
- 1,2,4-Triazolo[4,3-a]quinoxaline
- 1,2,4-Triazolo[3,4-b]thiadiazine
Uniqueness
4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific ring structure and the presence of a methyl group at the 4-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique properties make it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C6H6N4 |
|---|---|
分子量 |
134.14 g/mol |
IUPAC名 |
4-methyl-2H-triazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H6N4/c1-4-6-5(2-3-7-4)8-10-9-6/h2-3H,1H3,(H,8,9,10) |
InChIキー |
XXGSECXVFRZXDU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=NNN=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



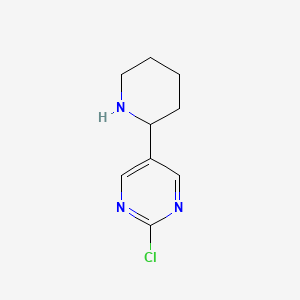

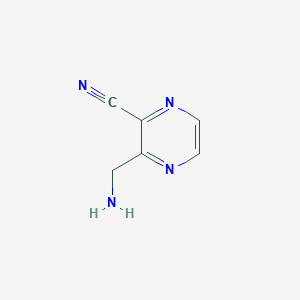
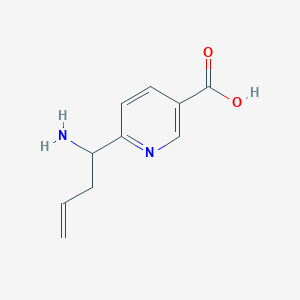
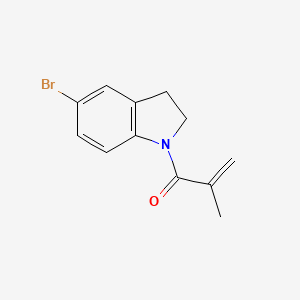
![2-(Chloromethyl)-4,6-dimethylbenzo[d]thiazole](/img/structure/B12964746.png)
![(1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol](/img/structure/B12964751.png)
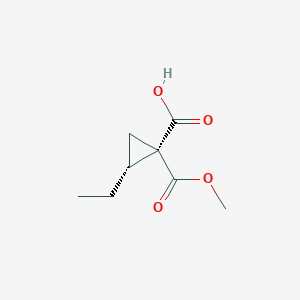
![Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12964766.png)




